![molecular formula C15H14N4O3 B2702338 (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(7-methoxybenzofuran-2-yl)methanone CAS No. 2034522-47-7](/img/structure/B2702338.png)
(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(7-methoxybenzofuran-2-yl)methanone
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Overview
Description
The compound contains several functional groups including a 1,2,3-triazole ring, an azetidine ring, and a benzofuran ring. The 1,2,3-triazole ring is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The azetidine ring is a saturated four-membered ring with one nitrogen atom and three carbon atoms. The benzofuran ring is a fused ring system that consists of a benzene ring fused to a furan ring.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the 1,2,3-triazole, azetidine, and benzofuran rings. The presence of these rings would likely be confirmed using techniques such as 1H NMR and 13C NMR spectroscopy .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the 1,2,3-triazole, azetidine, and benzofuran rings. The 1,2,3-triazole ring is known to participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by the presence of the 1,2,3-triazole, azetidine, and benzofuran rings. For example, 1,2,3-triazole derivatives are typically white or colorless solids that are highly soluble in water and other polar solvents .Scientific Research Applications
Drug Discovery
1,2,3-triazoles, a key component of this compound, have found broad applications in drug discovery . They are part of essential building blocks like amino acids, nucleotides, etc . Many prominent medicinal compounds having a 1,2,3-triazole core are available in the market .
Organic Synthesis
1,2,3-triazoles are also used in organic synthesis . They have high chemical stability and strong dipole moment, which make them useful in various chemical reactions .
Polymer Chemistry
1,2,3-triazoles have applications in polymer chemistry . They can be used to create polymers with unique properties .
Supramolecular Chemistry
In supramolecular chemistry, 1,2,3-triazoles are used due to their ability to form hydrogen bonds .
Bioconjugation
1,2,3-triazoles are used in bioconjugation, a chemical strategy that forms a stable covalent link between two molecules .
Chemical Biology
In chemical biology, 1,2,3-triazoles are used for creating diverse chemical structures for biological research .
Fluorescent Imaging
1,2,3-triazoles are used in fluorescent imaging, a technique used in cellular biology to visualize cells and cellular components .
Materials Science
In materials science, 1,2,3-triazoles are used in the development of new materials .
Mechanism of Action
Target of Action
The primary target of the compound (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(7-methoxybenzofuran-2-yl)methanone, also known as 1-[1-(7-methoxy-1-benzofuran-2-carbonyl)azetidin-3-yl]-1H-1,2,3-triazole, is the enzyme Carbonic Anhydrase-II . This enzyme plays a crucial role in maintaining pH balance in the body by catalyzing the reversible hydration of carbon dioxide.
Mode of Action
The compound interacts with its target, Carbonic Anhydrase-II, by binding directly to the active site residues of the enzyme . This interaction inhibits the enzyme’s activity, leading to changes in the biochemical processes that the enzyme is involved in .
Biochemical Pathways
The inhibition of Carbonic Anhydrase-II by the compound affects the carbon dioxide hydration and bicarbonate buffer system in the body. This system is crucial for maintaining pH balance and facilitating gas exchange in the lungs . The downstream effects of this inhibition are yet to be fully understood and are a subject of ongoing research.
Pharmacokinetics
The presence of the 1h-1,2,3-triazole moiety in the compound suggests that it may have good chemical stability, which could potentially enhance its bioavailability .
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the inhibition of Carbonic Anhydrase-II activity. This can lead to alterations in pH regulation and gas exchange processes in the body . The specific cellular effects are likely to depend on the tissue type and the extent of Carbonic Anhydrase-II expression and activity in those tissues.
properties
IUPAC Name |
(7-methoxy-1-benzofuran-2-yl)-[3-(triazol-1-yl)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O3/c1-21-12-4-2-3-10-7-13(22-14(10)12)15(20)18-8-11(9-18)19-6-5-16-17-19/h2-7,11H,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOJYIBAHCSKPTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)N3CC(C3)N4C=CN=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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